molecular formula C22H24ClN3O5S B3016700 N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide CAS No. 1032189-90-4

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide

Cat. No.: B3016700
CAS No.: 1032189-90-4
M. Wt: 477.96
InChI Key: XAKHFVDESIBMDP-UHFFFAOYSA-N
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Description

N-(2-(4-Acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide (CAS 1032189-90-4) is a synthetic organic compound featuring a complex molecular structure that incorporates piperazine, benzamide, and tosyl functional groups . This specific arrangement classifies it among a family of molecules known for their utility in medicinal chemistry research and drug discovery endeavors. Compounds with piperazine and benzamide motifs are frequently investigated as key scaffolds in the development of biologically active molecules . For instance, structurally related N-[omega-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides have been identified as potent and selective ligands for dopamine receptor subtypes, highlighting the potential of this chemical class in neuroscientific research . Similarly, other piperazine-containing derivatives have shown promise in areas such as antimicrobial and anticancer activity in preliminary research settings, underscoring the value of this scaffold in developing new therapeutic agents . The presence of the acetylpiperazine moiety in this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic or pharmacodynamic properties of lead compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKHFVDESIBMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the piperazine substituent , benzamide substituent , or linker groups . Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Piperazine Substituent Benzamide Substituent Molecular Weight Key Features
Target Compound 4-Acetyl 2-Chloro 478.0 Tosylethyl linker
N-(2-(4-acetylpiperazinyl)-2-oxo-1-tosylethyl)-3-chlorobenzamide 4-Acetyl 3-Chloro 478.0 Meta-chloro substitution
N-(2-(4-(furan-2-carbonyl)piperazinyl)-2-oxo-1-tosylethyl)-4-methylbenzamide 4-(Furan-2-carbonyl) 4-Methyl 509.6 Increased lipophilicity
Compound 17 () 4-Acetyl 2-(4-Fluorophenoxy)-3-(trifluoromethyl) N/A Antimalarial activity
Compound 5f () 4-Acetyl Isatin-derived N/A Anti-proliferative activity
Key Observations:

Chlorine Position : The target compound’s 2-chlorobenzamide differs from the 3-chloro isomer (), where ortho-substitution may enhance steric hindrance or alter binding to hydrophobic pockets .

Benzamide Substitutions: Analogs with 4-fluorophenoxy and trifluoromethyl groups () exhibit antimalarial activity, suggesting that bulkier substituents may enhance target engagement .

SAR Insights:
  • Piperazine Acetylation: The acetyl group in the target compound may balance solubility and membrane permeability compared to formyl (, Compound 18) or 2,2-dimethylpropanoyl (, Compound 19) derivatives .
  • Linker Impact: The tosylethyl group in the target compound contrasts with phenoxy linkers in , which may reduce steric hindrance while maintaining sulfonamide-mediated stability .
  • Anti-Proliferative Activity : Isatin-derived analogs () demonstrate that fusion with heterocyclic systems (e.g., pyrimidine) enhances activity, suggesting opportunities for hybridizing the target compound’s benzamide with similar motifs .

Biological Activity

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article details the compound's synthesis, biological properties, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring, a benzamide group, and a tosyl group. The synthesis typically involves several steps:

  • Preparation of Piperazine Derivative : The initial step often includes the cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Deprotection and Cyclization : Following the formation of protected piperazines, deprotection occurs using thiols, leading to the formation of piperazinopyrrolidinones.
  • Final Product Formation : The final compound is obtained through further reactions that may involve oxidation or substitution processes under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on N-substituted chloroacetamides have demonstrated effectiveness against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus and MRSA) and yeast (Candida albicans). The biological activity is influenced by the chemical structure, particularly the nature of substituents on the phenyl ring .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenActivity Level
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureusHigh
N-(4-fluorophenyl) chloroacetamideEscherichia coliModerate
N-(3-bromophenyl) chloroacetamideCandida albicansModerate

The antimicrobial efficacy is attributed to the ability of these compounds to penetrate bacterial membranes effectively due to their lipophilicity. This characteristic facilitates interaction with bacterial receptors and enzymes, disrupting essential cellular functions .

Case Studies

A study focused on twelve newly synthesized N-substituted phenyl derivatives demonstrated a correlation between structural modifications and antimicrobial potency. The researchers employed quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on molecular descriptors and biophysical properties .

Key Findings from Case Studies:

  • Compounds bearing halogenated substituents showed enhanced activity against Gram-positive bacteria.
  • Structural variations significantly influenced lipophilicity and membrane permeability.

Potential Therapeutic Applications

In addition to antimicrobial properties, this compound is being investigated for its potential therapeutic applications in treating neurological disorders and certain cancers. The compound's unique functional groups may interact with specific biological targets, leading to beneficial pharmacological effects .

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential hydrogen bromide gas release during tosyl cleavage .
  • Waste disposal : Follow OSHA guidelines for halogenated waste, utilizing authorized disposal services .

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